molecular formula C13H17Br2N B14143676 2,4-Dibromo-N-cyclohexyl-N-methylaniline CAS No. 88799-22-8

2,4-Dibromo-N-cyclohexyl-N-methylaniline

Katalognummer: B14143676
CAS-Nummer: 88799-22-8
Molekulargewicht: 347.09 g/mol
InChI-Schlüssel: MGBKBORVZOETLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-N-cyclohexyl-N-methylaniline is an organic compound with the molecular formula C13H18Br2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the nitrogen atom is substituted with cyclohexyl and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-N-cyclohexyl-N-methylaniline typically involves the bromination of N-cyclohexyl-N-methylaniline. The reaction is carried out by treating N-cyclohexyl-N-methylaniline with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 4 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the desired compound.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted products.

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-N-cyclohexyl-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The bromine atoms and the cyclohexyl and methyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and targets are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dibromo-N-methylaniline: Similar structure but lacks the cyclohexyl group.

    2,4-Dibromoaniline: Lacks both the cyclohexyl and methyl groups.

    N-cyclohexyl-N-methylaniline: Lacks the bromine atoms.

Uniqueness

2,4-Dibromo-N-cyclohexyl-N-methylaniline is unique due to the presence of both bromine atoms and the cyclohexyl and methyl groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88799-22-8

Molekularformel

C13H17Br2N

Molekulargewicht

347.09 g/mol

IUPAC-Name

2,4-dibromo-N-cyclohexyl-N-methylaniline

InChI

InChI=1S/C13H17Br2N/c1-16(11-5-3-2-4-6-11)13-8-7-10(14)9-12(13)15/h7-9,11H,2-6H2,1H3

InChI-Schlüssel

MGBKBORVZOETLA-UHFFFAOYSA-N

Kanonische SMILES

CN(C1CCCCC1)C2=C(C=C(C=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.